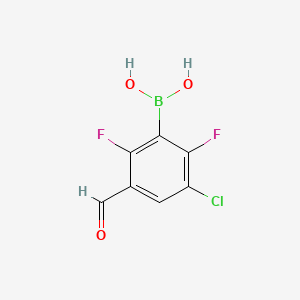
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H4BClF2O3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and formyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.
Oxidation: KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or ethanol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
科学研究应用
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine proteases and kinases, where the compound binds to the catalytic serine residue, preventing substrate access and subsequent enzymatic activity .
相似化合物的比较
- (3-Formylphenyl)boronic acid
- (4-Formylphenyl)boronic acid
- (2,5-Difluoro-3-formylphenyl)boronic acid
Comparison:
- (3-Formylphenyl)boronic acid and (4-Formylphenyl)boronic acid lack the chlorine and fluorine substituents, which can significantly alter their reactivity and biological activity .
- (2,5-Difluoro-3-formylphenyl)boronic acid is similar in structure but differs in the position of the formyl group and the absence of chlorine, which can affect its chemical properties and applications .
Uniqueness: The presence of chlorine and fluorine substituents in (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid imparts unique electronic and steric properties, making it a valuable compound in various chemical and biological applications .
属性
分子式 |
C7H4BClF2O3 |
|---|---|
分子量 |
220.37 g/mol |
IUPAC 名称 |
(3-chloro-2,6-difluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H4BClF2O3/c9-4-1-3(2-12)6(10)5(7(4)11)8(13)14/h1-2,13-14H |
InChI 键 |
DZDXGEYSMZQIKJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC(=C1F)Cl)C=O)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


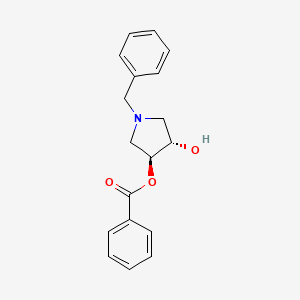
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
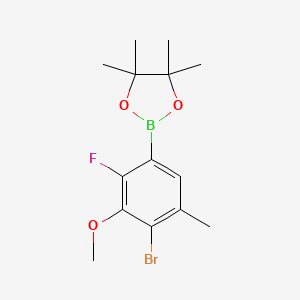
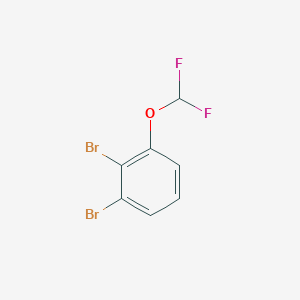

![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
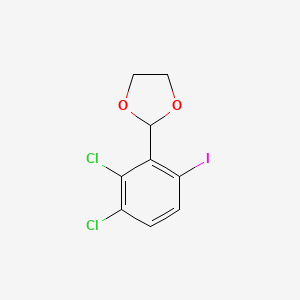
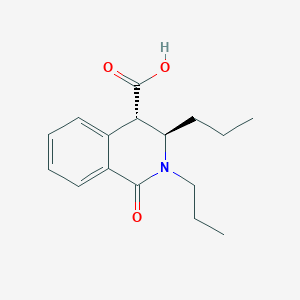
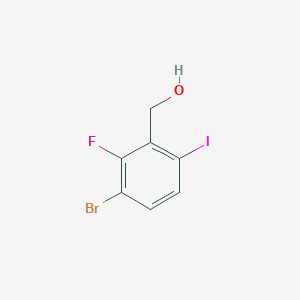
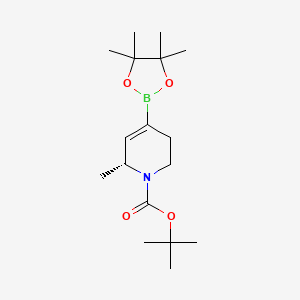
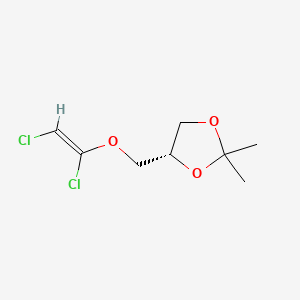
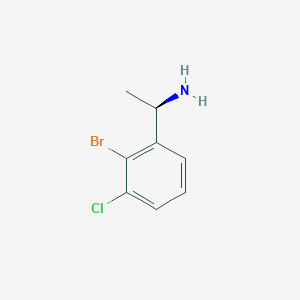
![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
